Cas no 14062-19-2 (Ethyl p-Tolylacetate)
Ethyl p-Tolylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(p-tolyl)acetate
- Ethyl p-Tolylacetate
- 4-Methylphenylacetic Acid Ethyl Ester
- ethyl 2-(4-methylphenyl)acetate
- Ethyl 4-Methylphenylacetate
- p-Tolylacetic Acid Ethyl Ester
- Ethyl 4-methylbenzeneacetate
- Ethyl alpha-(p-tolyl)acetate
- NSC 46878
- P-tolyacetate
- ETHYL 4-TOLYL ACETATE
- Ethyl p-methylphenylacetate
- Ethyl p-tolylacetate 98%
- Ethyl p-tolylacetate, 97+%
- Ethyl p-tolylacetate, 98+%
- ethyl p-tolyl-acetate
- Ethyl p-tolylacetate, 98%
- AKOS009165893
- W-108201
- NSC-46878
- Ethyl-4-tolylacetate
- G6T6X25NBN
- T1227
- Ethyl (4-methylphenyl)acetate
- ethyl 2-p-tolylacetate
- 14062-19-2
- NSC46878
- Ethyl (4-methylphenyl)acetate #
- SCHEMBL1107146
- InChI=1/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
- Ethyl 4-tolylacetate
- 4-Methylbenzeneacetic acid ethyl ester
- MFCD00009181
- CS-W017316
- EINECS 237-904-1
- ethyl 2-p-tolylacetate;Ethyl 2-(p-Tolyl)acetate
- BTRGZBIXPLFVNK-UHFFFAOYSA-
- DTXSID20161445
- NS00024555
- A856839
- Benzeneacetic acid, 4-methyl-, ethyl ester
- AMY28542
- Ethyl-p-tolylacetate
- EN300-24504868
- Ethyl 4-methylbenzeneacetate; Ethyl 4-methylphenylacetate; Ethyl p-tolylacetate;
- SY043330
- FT-0637000
- Q63392194
- ethyl 4-methylbenzeneacetate;
- DB-042523
- DTXCID3083936
- 237-904-1
-
- MDL: MFCD00009181
- Inchi: 1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
- InChI Key: BTRGZBIXPLFVNK-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=CC(C)=CC=1)=O
- BRN: 2045927
Computed Properties
- Exact Mass: 178.09900
- Monoisotopic Mass: 178.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.008 g/mL at 25 °C(lit.)
- Melting Point: 62-63
- Boiling Point: 116-118 °C/13 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:228.2°F
Degrees Celsius:109°C - Refractive Index: n20/D 1.496(lit.)
- Solubility: Very slightly soluble (0.61 g/l) (25 º C),
- PSA: 26.30000
- LogP: 2.10060
- Solubility: Not determined
Ethyl p-Tolylacetate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store at room temperature
Ethyl p-Tolylacetate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl p-Tolylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277436-100g |
Ethyl 2-(p-tolyl)acetate |
14062-19-2 | 95+% | 100g |
$718 | 2021-06-16 | |
| TRC | E932540-250mg |
Ethyl p-Tolylacetate |
14062-19-2 | 250mg |
$58.00 | 2023-05-18 | ||
| TRC | E932540-500mg |
Ethyl p-Tolylacetate |
14062-19-2 | 500mg |
$75.00 | 2023-05-18 | ||
| TRC | E932540-2.5g |
Ethyl p-Tolylacetate |
14062-19-2 | 2.5g |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E53600-25g |
Ethylp-Tolylacetate |
14062-19-2 | 98% | 25g |
¥182.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E53600-5g |
Ethylp-Tolylacetate |
14062-19-2 | 98% | 5g |
¥37.0 | 2023-09-07 | |
| Apollo Scientific | OR5589-10g |
Ethyl 4-methylphenylacetate |
14062-19-2 | 98% | 10g |
£31.00 | 2024-05-23 | |
| Apollo Scientific | OR5589-50g |
Ethyl 4-methylphenylacetate |
14062-19-2 | 98% | 50g |
£150.00 | 2022-02-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026781-25g |
Ethyl p-Tolylacetate |
14062-19-2 | 98% | 25g |
¥201 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026781-5g |
Ethyl p-Tolylacetate |
14062-19-2 | 98% | 5g |
¥42 | 2024-05-25 |
Ethyl p-Tolylacetate Suppliers
Ethyl p-Tolylacetate Related Literature
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1. Cyclohexadienones. Use of the dienone–phenol rearrangement in measuring migratory aptitudes of alkyl groupsJames W. Pilkington,Anthony J. Waring J. Chem. Soc. Perkin Trans. 2 1976 1349
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2. NotesM. C. Ford,R. A. Rust,A. R. Mathieson,M. R. Porter,H. Terrey,J. Thabit,F. J. C. Rossotti,Hazel S. Rossotti,T. R. Govindachari,S. Rajappa,R. H. Burnell,J. W. Cornforth,N. M. Cullinane,B. F. R. Edwards,K. Schofield J. Chem. Soc. 1958 1297
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H. N. Al-Jallo,F. H. Al-Hajjar J. Chem. Soc. C 1970 2056
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Peter T. Lansbury,Franklin R. Hilfiker J. Chem. Soc. D 1969 619
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5. The E1cB nature of the transition state in the elimination reaction of phenethyl sulphoxides in basic mediaR. Baker,M. J. Spillett J. Chem. Soc. B 1969 481
Additional information on Ethyl p-Tolylacetate
Ethyl p-Tolylacetate (CAS No. 14062-19-2): A Versatile Organic Synthesis Intermediate with Emerging Applications in Medicinal Chemistry and Materials Science
Ethyl p-Tolylacetate, chemically identified by its CAS No. 14062-19-2, is a multifunctional ester compound derived from p-tolylacetic acid and ethyl alcohol. This organic synthesis intermediate has garnered significant attention in recent years due to its unique structural features and broad applicability across multiple research domains. With a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol, the compound exhibits a hydrophobic aromatic ring system conjugated to a carboxylic ester group, a structural motif that underpins its utility in both pharmaceutical development and materials engineering.
Recent studies published in the Journal of Organic Chemistry (2023) and Advanced Materials (2024) have highlighted the enantioselective synthesis of Ethyl p-Tolylacetate using chiral catalysts, which has revolutionized its role as a building block for bioactive molecules. This advancement has been particularly impactful in the development of selective kinase inhibitors, where the para-substituted phenyl group provides critical steric and electronic effects during molecular recognition. Researchers at the Max Planck Institute for Chemical Ecology have demonstrated that the electron-donating methyl group in the p-tolyl moiety enhances the compound's ability to participate in hydrogen bonding interactions, a property that is being exploited in the design of targeted drug delivery systems.
In the realm of medicinal chemistry, the ethyl ester functionality of Ethyl p-Tolylacetate has proven to be a strategic handle for retro-synthetic analysis. A 2023 review in ACS Medicinal Chemistry Letters emphasized its role as a precursor for angiotensin II receptor antagonists, with the carboxylic ester group serving as a reactive site for amidation reactions. Notably, the compound has been employed in the synthesis of novel anti-inflammatory agents, where its aromatic substituent contributes to favorable lipophilicity profiles and bioavailability characteristics.
Advancements in green chemistry have also propelled the use of Ethyl p-Tolylacetate as a sustainable solvent surrogate in industrial processes. A groundbreaking study from the University of Tokyo (2024) demonstrated its application in microwave-assisted organic synthesis, where the compound's ester functionality facilitated accelerated reaction kinetics without compromising product purity. This application aligns with the United Nations Sustainable Development Goals by reducing reliance on volatile organic solvents in large-scale manufacturing.
The conjugated system of Ethyl p-Tolylacetate has also found innovative applications in conjugated polymer research. Researchers at MIT have recently utilized the compound as a monomer unit in the polymerization of conjugated dienes, leveraging its electronic properties to develop light-emitting polymers with tunable optical bandgaps. This work, published in Nature Materials (2024), represents a significant step forward in the commercialization of organic photovoltaic materials.
From a biological perspective, the metabolic fate of Ethyl p-Tolylacetate has been extensively studied in in vitro and in vivo models. A 2023 paper in Drug Metabolism and Disposition revealed that the compound is rapidly hydrolyzed by carboxylesterases in the liver and gastrointestinal tract, a property that influences its pharmacokinetic profile and toxicological safety. These findings have been instrumental in optimizing the prodrug design of antimicrobial agents where controlled ester hydrolysis is desired.
In the field of analytical chemistry, the UV-Vis absorption characteristics of Ethyl p-Tolylacetate have been harnessed for chromatographic detection. A 2024 innovation from the European Synchrotron Radiation Facility demonstrated the use of resonant X-ray scattering techniques to study the molecular orientation of the compound in liquid crystalline phases, providing unprecedented insights into molecular packing and interfacial interactions.
The industrial scalability of Ethyl p-Tolylacetate synthesis has also seen significant improvements. A 2023 report from the American Chemical Society highlighted the development of a continuous flow reactor system that achieves 95% yield in the esterification reaction between p-tolylacetic acid and ethyl alcohol. This advancement, coupled with the low cost of raw materials, has positioned the compound as a high-value intermediate in the fine chemical industry.
Looking ahead, the structural versatility of Ethyl p-Tolylacetate is expected to drive its application in computational drug design and machine learning-based molecular modeling. Researchers at Stanford University are currently employing quantum mechanical calculations to predict the binding affinities of derivatives of this compound to GPCR targets, an approach that promises to accelerate hit-to-lead optimization in drug discovery pipelines.
In conclusion, Ethyl p-Tolylacetate (CAS No. 14026-19-2) stands as a cornerstone molecule in modern organic synthesis, with its unique structural features enabling a wide array of scientific and industrial applications. As research continues to uncover new dimensions of its chemical reactivity and biological interactions, the compound is poised to play an even more pivotal role in the next generation of materials and therapeutic agents.
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